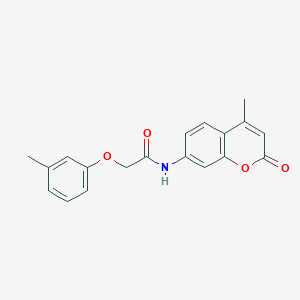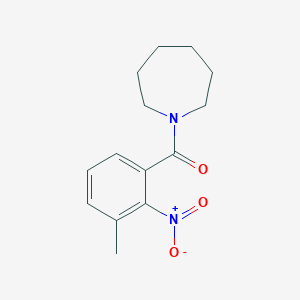![molecular formula C17H18N2O2S2 B5755310 ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate, commonly known as MTCB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTCB belongs to the class of thioamides and has a molecular weight of 399.51 g/mol.
作用機序
The mechanism of action of MTCB is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. MTCB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, MTCB may be able to prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
MTCB has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its ability to inhibit histone deacetylases, MTCB has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation. It has also been shown to induce the production of reactive oxygen species, which can contribute to the induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of MTCB for lab experiments is its ability to selectively target cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. However, MTCB has some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its high toxicity can make it challenging to use in in vivo studies.
将来の方向性
There are several future directions for research on MTCB. One area of research is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and formulations could make MTCB more accessible for scientific research and potential clinical use.
Conclusion
In conclusion, MTCB is a promising chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
合成法
MTCB can be synthesized through a multi-step process that involves the reaction of 2-(methylthio)aniline with carbon disulfide, followed by the reaction with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate with ethyl iodide. The overall yield of the synthesis is around 30%.
科学的研究の応用
MTCB has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. MTCB has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
特性
IUPAC Name |
ethyl 4-[(2-methylsulfanylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-21-16(20)12-8-10-13(11-9-12)18-17(22)19-14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPCIMNFLJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(methylsulfanyl)phenyl]carbamothioyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)

![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)

![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
